molecular formula C12H7ClF3NO3 B13705595 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13705595
M. Wt: 305.63 g/mol
InChI Key: HAGCQKYBUNGXSH-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a 2-chloro-6-(trifluoromethyl)phenyl group at position 2. The carboxylic acid moiety at position 4 enhances its polarity, making it suitable for applications in medicinal chemistry, particularly as a building block for drug design. Its synthesis typically involves multi-step reactions, including cyclization of nitrile oxides (e.g., via [3+2] cycloaddition) followed by ester hydrolysis . The trifluoromethyl and chloro groups on the aromatic ring contribute to its electronic and steric properties, influencing both reactivity and biological interactions.

Properties

Molecular Formula

C12H7ClF3NO3

Molecular Weight

305.63 g/mol

IUPAC Name

3-[2-chloro-6-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H7ClF3NO3/c1-5-8(11(18)19)10(17-20-5)9-6(12(14,15)16)3-2-4-7(9)13/h2-4H,1H3,(H,18,19)

InChI Key

HAGCQKYBUNGXSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is also common to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

The compound belongs to a broader class of isoxazole-4-carboxylic acids with aromatic substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Features
Compound Name Substituents (Position 3) Substituents (Position 5) Functional Group (Position 4) Key Structural Differences
3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid 2-Chloro-6-(trifluoromethyl)phenyl Methyl Carboxylic acid Reference compound
3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenylisoxazole-4-carboxylic acid (11b) 2-Chloro-6-(trifluoromethyl)phenyl Phenyl Carboxylic acid Phenyl vs. methyl at position 5
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Chloro-6-fluorophenyl Methyl Carboxylic acid F vs. CF₃ at position 6 on phenyl
3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)isoxazole-4-carboxylic acid 2-Chloro-6-fluorophenyl Hydroxymethyl Carboxylic acid Hydroxymethyl vs. methyl at position 5

Key Observations :

  • Hydroxymethyl substitution introduces polarity, improving aqueous solubility .
  • Position 3 Aromatic Substitution : The trifluoromethyl group (CF₃) in the reference compound is more electron-withdrawing than fluorine (F), which may stabilize the aromatic ring and influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Key Observations :

  • The reference compound’s synthesis via ester hydrolysis (95% yield) is more efficient than multi-step amide couplings (85–95% yields) required for derivatives like 11b .
  • Fluorinated analogs (e.g., 3-(2-chloro-6-fluorophenyl)) require milder conditions for functionalization due to reduced steric hindrance compared to CF₃-substituted derivatives .

Key Observations :

  • The CF₃ group in the reference compound increases molecular weight and lipophilicity (higher LogP) compared to fluorinated analogs.
  • Hydroxymethyl substitution significantly improves solubility, making derivatives like the hydroxymethyl variant more suitable for aqueous formulations .

Q & A

Basic: What are the critical spectroscopic methods for confirming the structure and purity of this compound?

Answer:
Structural confirmation relies on nuclear magnetic resonance (NMR) for analyzing proton and carbon environments and mass spectrometry (MS) for molecular weight verification. For purity assessment, high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with retention factor (Rf) values is used. For example, in synthesizing derivatives of this compound, NMR (¹H and ¹³C) and high-resolution MS (HRMS) confirmed the absence of impurities, with Rf values of 0.35 in 1:1 cyclohexane-EtOAc solvent systems .

Basic: What are the recommended storage conditions to maintain stability?

Answer:
The compound should be stored sealed in a dry environment at room temperature to prevent hydrolysis or degradation of the carboxylic acid group. Exposure to moisture or extreme temperatures may alter its reactivity .

Advanced: How can researchers optimize ester hydrolysis to achieve high yields of the carboxylic acid derivative?

Answer:
Ester hydrolysis can be optimized by:

  • Using aqueous NaOH or LiOH in tetrahydrofuran (THF) at 50–60°C for 8–12 hours.
  • Monitoring reaction progress via TLC.
    In one study, hydrolysis of methyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-phenylisoxazole-4-carboxylate yielded 95% pure carboxylic acid after 8 hours .

Advanced: What strategies address low yields in amide coupling reactions involving this compound?

Answer:
Low yields in amide coupling often arise from inefficient activation of the carboxylic acid. Key strategies include:

  • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents.
  • Adding 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (CH₂Cl₂) to enhance reactivity .
  • Purifying intermediates via flash column chromatography with gradients of cyclohexane and ethyl acetate .

Basic: What synthetic routes are commonly used to prepare derivatives of this compound?

Answer:
Two primary routes are:

Amide Coupling : Reacting the carboxylic acid with amines using EDC/DMAP in CH₂Cl₂ .

Ester Hydrolysis : Converting methyl or ethyl esters to the free acid via basic hydrolysis (e.g., NaOH/THF) .

Advanced: How can conflicting NMR data be resolved during structural characterization?

Answer:
Contradictions in NMR signals may arise from:

  • Rotamers or tautomers : Analyze variable-temperature NMR or use deuterated solvents like DMSO-d₆ to stabilize conformers.
  • Impurity peaks : Cross-validate with HRMS and LC-MS to distinguish byproducts. For example, a study resolved overlapping aromatic signals by comparing experimental ¹³C NMR data with computational predictions .

Basic: What are the key physicochemical properties relevant to experimental design?

Answer:

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₈ClF₃N₂O₃
Molecular Weight272.08–305.63 g/mol (varies by derivative)
Melting PointNot explicitly reported; analogs range 182–242°C
SolubilityLikely polar aprotic solvents (DMF, DMSO)

Advanced: What methodologies enable functionalization of the isoxazole ring for SAR studies?

Answer:

  • Halogenation : Introduce bromine at C-5 using N-bromosuccinimide (NBS) in THF .
  • Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups via palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids .
  • Reductive Amination : Modify the 4-position with amines using NaBH₃CN in methanol .

Basic: How is the compound handled safely in laboratory settings?

Answer:

  • Use gloves, goggles, and a fume hood due to hazards (H315-H319: skin/eye irritation).
  • Avoid inhalation (H335) and follow P260-P261-P264 precautions (ventilation, protective equipment) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Low Sensitivity : Due to the trifluoromethyl group, enhance detection using LC-MS/MS with electrospray ionization (ESI) .
  • Matrix Effects : Use deuterated internal standards (e.g., d₃-methyl analogs) to correct for ion suppression .

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